2-(4-Nitrophenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-Nitrophenyl)-1,3,2-dioxaborinane is an organic compound that features a boron atom within a heterocyclic ring structure. The presence of the nitrophenyl group attached to the dioxaborinane ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-nitrophenylboronic acid with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boron atom in the dioxaborinane ring can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like tetrahydrofuran.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(4-Nitrophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the nitrophenyl group. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrophenyl group can undergo redox reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
4-Nitrophenylboronic acid: Shares the nitrophenyl group but lacks the dioxaborinane ring.
2,2’-(4-Nitrophenyl)dipyrromethane: Contains a similar nitrophenyl group but with a different heterocyclic structure.
(4-Nitrophenyl)sulfonyltryptophan: Another compound with a nitrophenyl group, used in different applications.
Uniqueness: 2-(4-Nitrophenyl)-1,3,2-dioxaborinane is unique due to the presence of both the boron-containing dioxaborinane ring and the nitrophenyl group. This combination imparts distinct chemical reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUGAYZMIDGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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